Rutinose

Antioxidant Flavonoid glycoside Lipid peroxidation

Researchers studying flavonoid glycoside metabolism often face inconsistent purity that confounds enzyme kinetics. Rutinose (CAS 90-74-4) is a highly hygroscopic, ≥98% pure disaccharide composed of L-rhamnose and D-glucose with a defined α-(1→6) linkage. • Authentic substrate for α-rhamnosidases (e.g., Ram2) enabling cost-effective enzymatic production of isoquercetin. • Retains ~90% anti-lipid peroxidation activity vs. aglycone in rutinoside form. • Stable at room temperature; ships ambient. Sourced for reproducible biocatalysis, cosmetic actives, and glycoconjugate synthesis.

Molecular Formula C12H22O10
Molecular Weight 326.30 g/mol
CAS No. 90-74-4
Cat. No. B1238262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutinose
CAS90-74-4
Synonyms6-O-(6-deoxy-alpha-L-mannopyranosyl)-D-glucose
rutinose
Molecular FormulaC12H22O10
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1
InChIKeyCPYCUQCIDSHOHI-IFLAJBTPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutinose (CAS 90-74-4): A Core Disaccharide for Flavonoid Glycoside Synthesis and Bioactivity Modulation


Rutinose (CAS 90-74-4), systematically named 6-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose, is a naturally occurring disaccharide composed of L-rhamnose and D-glucose linked by an α-(1→6) glycosidic bond [1]. With a molecular formula of C₁₂H₂₂O₁₀ and a molecular weight of 326.30 g/mol, it exists as a highly hygroscopic solid [1][2]. This sugar moiety is the defining structural component of numerous bioactive flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside), where it is conjugated to the flavonol aglycone quercetin [3].

Why Rutinose Cannot Be Substituted by Other Sugars or the Aglycone in Research and Industrial Processes


Generic substitution fails because the presence of the rutinose disaccharide confers distinct physicochemical and biochemical properties to flavonoid molecules that are not replicated by the free aglycone (e.g., quercetin), monoglycosides (e.g., quercetin-3-O-glucoside/isoquercitrin), or alternative disaccharides [1][2]. Specifically, rutinosylation dramatically alters solubility, with rutin (quercetin-3-O-rutinoside) exhibiting markedly different aqueous solubility compared to quercetin or isoquercitrin, directly impacting bioavailability and formulation [1]. Furthermore, the specific α-(1→6) linkage of rutinose dictates enzyme recognition; it serves as a distinct substrate for specialized α-rhamnosidases and rutinosidases, whereas glucosides are processed by different enzyme classes with vastly different kinetics [2][3]. This unique glycosidic architecture enables the selective and cost-effective enzymatic production of high-value intermediates like isoquercetin, a process impossible with other flavonoid conjugates [3].

Quantitative Evidence for Rutinose Differentiation: Comparative Data vs. Key Analogs


Modulated Antioxidant Potency: Rutinose-Conjugated Quercetin (Rutin) vs. Free Quercetin Aglycone

Conjugation of quercetin with rutinose to form rutin results in only a marginal decrease in antioxidant potency in lipid peroxidation assays, a key differentiator from other flavonoid glycosides whose activity is often severely diminished by glycosylation [1]. Direct comparison of IC₅₀ values for inhibiting ferrous sulfate-induced oxidative damage reveals that rutin (19.5 µM) retains 90.3% of the potency of free quercetin (17.6 µM) [1]. This near-equivalence in a lipophilic model system suggests rutinose imparts a unique balance of solubility and activity retention not observed with other sugar moieties [1].

Antioxidant Flavonoid glycoside Lipid peroxidation

Differential Enzyme Hydrolysis: Rutinoside vs. Glucoside Substrate Specificity and Kinetics

The rutinose moiety confers distinct substrate properties to flavonoids. The rutinosidase AoRut from *Aspergillus oryzae* displays a strong preference for 3-O-linked rutinosides over 3-O-linked glucosides [1]. Kinetic analysis reveals that the catalytic efficiency (kcat/Km) for quercetin-3-O-glucoside (isoquercitrin) is significantly lower than for rutin [1]. This is consistent with findings for other GH5-23 glycosidases, which exhibit the highest hydrolytic activities toward quercetin-3-β-O-glucopyranoside and lower specificity constants for the rutinosides narcissin, rutin, and hesperidin [2].

Enzymology Biocatalysis Substrate specificity

Enabling Selective Biocatalytic Production: Ram2 α-Rhamnosidase Activity on Rutinose vs. Ram1

The α-(1→6) linkage in rutinose is the key determinant for selective enzymatic cleavage. A comparative study of two α-rhamnosidases from *Lactobacillus plantarum* showed that Ram2 exhibits specific activity towards this linkage, while Ram1 does not [1]. Ram2 efficiently hydrolyzes the disaccharide rutinose and the flavonoid rutin, whereas Ram1 is completely inactive on these substrates despite high activity on a synthetic pNP-substrate [1]. This stark contrast in substrate specificity (100% vs. 0% relative activity) underscores the unique recognition of the rutinose moiety [1].

Biocatalysis Selective hydrolysis α-Rhamnosidase

Functional Group for Cosmetic Bioactivity: Rutinose and Derivatives as Multifunctional Skin Actives

Patented applications demonstrate that rutinose and its alkylated derivatives confer a unique, multi-targeted cosmetic profile that differs from the aglycone quercetin and other simple sugars . A specific patent claims the use of rutinose and alkyl rutinoside for their combined ability to inhibit melanin production while simultaneously promoting the production of glutathione, hyaluronic acid, and involucrin in skin cells . This is in contrast to another patent which focuses on the broader antioxidant and tyrosinase-inhibiting properties of rutinose glycosides of phenolic compounds .

Cosmeceuticals Skin lightening Anti-aging

Key Research and Industrial Application Scenarios for Rutinose and Rutinosides Based on Evidence


Pharmaceutical & Nutraceutical Formulation of Water-Soluble Antioxidants

Formulators seeking a flavonoid antioxidant with improved aqueous solubility compared to quercetin, but without a major loss in potency, should prioritize rutin (quercetin-3-O-rutinoside). As demonstrated, rutin retains approximately 90% of the anti-lipid peroxidation activity of its aglycone counterpart [1]. This makes it a superior choice for developing oral or topical formulations where water solubility is a critical quality attribute for bioavailability and product homogeneity.

Biotechnological Production of High-Value Flavonoid Intermediates

The unique α-(1→6) linkage in rutinose is a specific target for industrial biocatalysis. Researchers and process chemists can leverage the substrate specificity of enzymes like Ram2 α-rhamnosidase from *Lactobacillus plantarum* for the selective and cost-effective production of isoquercetin from the abundant precursor rutin [2]. This enzymatic route offers a significant advantage over non-selective chemical or enzymatic methods that would degrade the molecule further or require complex purification steps.

Development of Multi-Functional Anti-Aging and Skin-Lightening Cosmetics

Cosmetic chemists should source rutinose or its alkylated derivatives to formulate products with a scientifically distinct, multi-pronged approach to skin health. Patented evidence supports its use as an active that not only inhibits melanin synthesis for skin brightening but also promotes the production of key dermal matrix components like hyaluronic acid and involucrin, as well as the endogenous antioxidant glutathione . This differentiates rutinose-based formulations from products containing simpler antioxidants like quercetin or vitamin C, which lack this specific combination of claimed bioactivities.

Synthesis of Novel Rutinoside Derivatives via Enzymatic Transglycosylation

The transglycosylation activity of GH5-23 glycosidases on rutinosides offers a powerful and green chemistry approach to synthesizing novel glycoconjugates with tailored properties [3]. Industrial and academic laboratories can use enzymes like McGlc and PcGlc to transfer the rutinosyl moiety to a wide range of acceptor molecules, creating new compounds with potentially improved solubility, stability, or bioactivity profiles compared to the aglycone. This approach is particularly valuable in drug discovery and the development of functional food ingredients.

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